Propane-2-sulphonic acid

Description

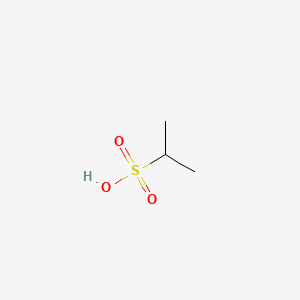

Structure

3D Structure

Properties

IUPAC Name |

propane-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S/c1-3(2)7(4,5)6/h3H,1-2H3,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDXKIMMSFCCFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00161766 | |

| Record name | 2-Propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14159-48-9, 5399-58-6 | |

| Record name | 2-Propanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14159-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane-2-sulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanesulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium propane-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propane-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPANE-2-SULPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY79DZ5K84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propane-2-Sulfonic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Sulfonated Building Block

Propane-2-sulfonic acid, a structurally simple yet chemically significant organosulfur compound, has garnered increasing interest within the scientific community. Its unique combination of a sulfonic acid moiety and an isopropyl group imparts distinct physicochemical properties that are being leveraged in diverse applications, from analytical chemistry to the synthesis of novel therapeutic agents. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of propane-2-sulfonic acid, its properties, synthesis, and potential applications, thereby empowering its effective utilization in pioneering research and development endeavors.

Core Identification and Chemical Profile

Propane-2-sulfonic acid is formally recognized by the Chemical Abstracts Service (CAS) with the registry number 14159-48-9 [1]. It is crucial to distinguish the free acid from its commonly used sodium salt, 2-propanesulfonic acid sodium salt, which has the CAS number 5399-58-6[2][3].

Synonyms and Nomenclature

In scientific literature and chemical databases, propane-2-sulfonic acid is referred to by several synonyms, which are essential to recognize for comprehensive literature searches. These include:

-

2-Propanesulfonic acid[1]

-

Isopropanesulfonic acid[1]

-

Isopropylsulfonic acid[1]

-

1-Methylethanesulfonic acid[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of propane-2-sulfonic acid is fundamental to its application in experimental design. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₈O₃S | [1] |

| Molecular Weight | 124.16 g/mol | [1] |

| Appearance | Not explicitly stated for the free acid, but likely a liquid or low-melting solid. The sodium salt is a white crystalline powder.[2] | N/A |

| Solubility | The sodium salt is water-soluble. The free acid is expected to be soluble in water and polar organic solvents.[2] | N/A |

| Acidity (pKa) | As a sulfonic acid, it is a strong acid. | General chemical knowledge |

Synthesis and Manufacturing

Nucleophilic Substitution of Isopropyl Halides

A common method for preparing sulfonic acids is the reaction of an alkyl halide with a sulfite salt, followed by acidification.

-

Step 1: Sulfonation. The reaction of isopropyl bromide with sodium sulfite in an aqueous or aqueous-alcoholic solution would yield sodium propane-2-sulfonate. This is a classic nucleophilic substitution reaction where the sulfite anion displaces the bromide ion.

(CH₃)₂CHBr + Na₂SO₃ → (CH₃)₂CHSO₃Na + NaBr

-

Step 2: Acidification. The resulting sodium propane-2-sulfonate is then acidified with a strong acid, such as hydrochloric acid, followed by purification to isolate the free propane-2-sulfonic acid. Ion exchange chromatography is a common method for purifying sulfonic acids from inorganic salts[4][5].

Oxidation of 2-Propanethiol

Another viable route is the strong oxidation of the corresponding thiol.

-

Reaction. 2-Propanethiol can be oxidized using strong oxidizing agents like hydrogen peroxide, nitric acid, or potassium permanganate to yield propane-2-sulfonic acid. The choice of oxidant and reaction conditions is critical to ensure complete oxidation to the sulfonic acid without significant side-product formation.

(CH₃)₂CHSH + [O] → (CH₃)₂CHSO₃H

Applications in Research and Drug Development

The sulfonic acid group is a key structural motif in many pharmaceutical compounds, valued for its ability to increase water solubility and act as a strong acid. While direct applications of propane-2-sulfonic acid in marketed drugs are not prominent, its derivatives and use as a research tool are noteworthy.

As a Building Block in Medicinal Chemistry

The isopropylsulfonate moiety can be incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties. A notable example is propane-2-sulfonic acid octadec-9-enyl-amide (N15) , a novel dual agonist for peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ). This compound has demonstrated anti-inflammatory effects in preclinical models of neuroinflammation, suggesting its potential as a therapeutic agent for neuroinflammatory diseases[6]. The synthesis of such amides would typically involve the conversion of propane-2-sulfonic acid to its corresponding sulfonyl chloride, followed by reaction with an amine.

In Analytical Chemistry

The sodium salt of propane-2-sulfonic acid is utilized as an ion-pair reagent in High-Performance Liquid Chromatography (HPLC)[2][3][7]. In reversed-phase HPLC, ion-pairing agents are added to the mobile phase to enhance the retention of ionic or highly polar analytes on the nonpolar stationary phase. As a cationic ion-pair reagent, it can be used for the analysis of basic compounds[2][7].

Experimental Protocols and Methodologies

Purification of Propane-2-Sulfonic Acid

The purification of sulfonic acids often involves removing inorganic salts and other impurities.

Protocol: Purification by Ion Exchange Chromatography

-

Resin Preparation: A strongly acidic cation exchange resin is packed into a column and washed thoroughly with deionized water.

-

Sample Loading: An aqueous solution of the crude propane-2-sulfonic acid (containing sodium salts) is loaded onto the column.

-

Elution: The column is eluted with deionized water. The sulfonic acid, being an anion, will pass through the column while the sodium cations will be retained by the resin.

-

Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by pH measurement or a suitable spectroscopic method) to identify those containing the purified sulfonic acid.

-

Solvent Removal: The water is removed from the purified fractions by evaporation under reduced pressure or by lyophilization to yield the pure propane-2-sulfonic acid.

This method is effective for separating sulfonic acids from metal cations[4].

Analytical Characterization

Spectroscopic Data:

-

¹³C NMR: The ¹³C NMR spectrum of propane-2-sulfonic acid has been reported in the literature[1]. The expected spectrum would show two signals corresponding to the methyl carbons and the methine carbon.

-

Mass Spectrometry (LC-MS): PubChem provides LC-MS data for propane-2-sulfonic acid, showing a precursor ion at m/z 123.0113 ([M-H]⁻)[1].

Safety, Handling, and Toxicology

Propane-2-sulfonic acid is a strong acid and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

While specific toxicological data for propane-2-sulfonic acid is limited, short-chain alkyl sulfonates are generally considered to have low toxicity[10]. However, due to its acidic nature, it is expected to be corrosive and can cause severe skin and eye irritation. A thorough review of the Safety Data Sheet (SDS) is mandatory before handling this compound. The toxicological profile of related linear alkylbenzene sulfonates (LAS) indicates they are not genotoxic and do not cause reproductive or developmental toxicity[11].

Conclusion and Future Outlook

Propane-2-sulfonic acid is a valuable chemical entity with established and emerging applications. Its role as a building block in the synthesis of pharmacologically active molecules, such as the PPARα/γ dual agonist N15, highlights its potential in drug discovery. Furthermore, its utility as an ion-pair reagent in analytical chromatography underscores its importance as a research tool. As the demand for novel chemical scaffolds in drug development continues to grow, it is anticipated that propane-2-sulfonic acid and its derivatives will find broader applications. Further research into efficient and scalable synthesis protocols, as well as a more comprehensive evaluation of its toxicological profile, will be crucial in unlocking the full potential of this versatile compound.

References

-

PubChem. 2-Propanesulfonic acid. National Center for Biotechnology Information. [Link]

-

Loba Chemie. 2-PROPANE SULPHONIC ACID SODIUM SALT | Ion Pairing Reagents for HPLC | Article No. 05471. [Link]

-

PubMed. Propane-2-sulfonic acid octadec-9-enyl-amide, a novel PPARα/γ dual agonist, reverses neuroinflammation in lipopolysaccharide-induced mice. [Link]

- Google Patents.

- Google Patents.

-

MDPI. Salt-Free Pickling with Sulfonic Acid as an Approach to Cleaner Leather Processing. [Link]

-

ResearchGate. FT-IR spectra of propyl-sulfonic acid functionalized nanoparticles. [Link]

-

Australian Government Department of Health. Linear alkylbenzene sulfonates - Evaluation statement - 14 January 2022. [Link]

-

Regulations.gov. Alkylbenzene Sulfonates (ABS) Risk Assessment. [Link]

Sources

- 1. 2-Propanesulfonic acid | C3H8O3S | CID 79392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dawnscientific.com [dawnscientific.com]

- 3. 5399-58-6 CAS | 2-PROPANE SULPHONIC ACID SODIUM SALT | Ion Pairing Reagents for HPLC | Article No. 05471 [lobachemie.com]

- 4. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]

- 5. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]

- 6. Propane-2-sulfonic acid octadec-9-enyl-amide, a novel PPARα/γ dual agonist, reverses neuroinflammation in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemicalworlds.com [chemicalworlds.com]

- 8. Salt-Free Pickling with Sulfonic Acid as an Approach to Cleaner Leather Processing | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. downloads.regulations.gov [downloads.regulations.gov]

Isopropanesulfonic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide offers an in-depth technical exploration of isopropanesulfonic acid, a compound of significant interest in modern chemical synthesis and pharmaceutical sciences. We will dissect its core physicochemical properties, present robust experimental protocols, and examine its critical applications, particularly within the realm of drug development. This document is structured to serve as a foundational resource, providing both theoretical understanding and practical, field-proven insights for scientists and researchers.

Introduction to Isopropanesulfonic Acid

Isopropanesulfonic acid, systematically known as propane-2-sulfonic acid, is an organosulfur compound belonging to the alkanesulfonic acid class.[1] Its molecular structure, featuring a sulfonic acid group (-SO₃H) attached to the second carbon of a propane chain, imparts a unique combination of strong acidity and organic character. This duality makes it a highly effective and versatile tool in various chemical contexts. Unlike its aromatic counterparts, its saturated alkyl structure ensures it does not participate in reactions involving an aromatic ring, which can be a significant advantage in preventing unwanted side reactions. In the pharmaceutical industry, it is increasingly utilized as a counterion to form stable, soluble salts with basic active pharmaceutical ingredients (APIs), thereby enhancing their bioavailability and manufacturability.[2]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of isopropanesulfonic acid is fundamental to its effective application and safe handling.

Physical Properties

The key physical characteristics of isopropanesulfonic acid are summarized below. These data are critical for process design, solvent selection, and storage protocols.

| Property | Value | Reference |

| Molecular Formula | C₃H₈O₃S | [1] |

| Molecular Weight | 124.16 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | N/A (General Observation) |

| Boiling Point | 167 °C at 10 mmHg (for Methanesulfonic acid) | [4] |

| Density | ~1.48 g/cm³ (for Methanesulfonic acid) | [4] |

| Solubility | Miscible with water; Soluble in polar organic solvents like ethanol. | [5][6] |

Note: Specific data points such as boiling point at atmospheric pressure and density for isopropanesulfonic acid are not consistently published. The provided values for the closely related methanesulfonic acid serve as a reasonable estimate for its physical behavior.

Chemical Properties

The chemical identity of isopropanesulfonic acid is defined by its sulfonic acid moiety.

-

Acidity: As an alkanesulfonic acid, it is a very strong acid, with a pKa value estimated to be below 0. For comparison, the pKa of the structurally similar methanesulfonic acid is -1.86.[4] This high acidity makes it an excellent catalyst for reactions that require strong proton donation, such as esterifications and hydrolyses.

-

Reactivity: The primary site of reactivity is the acidic proton of the sulfonic group. It readily reacts with bases to form sulfonate salts. The sulfonate group itself is relatively inert to further oxidation but can be converted into more reactive derivatives like sulfonyl chlorides, which are precursors to sulfonamides and sulfonate esters.

-

Stability: Isopropanesulfonic acid is chemically stable and not susceptible to hydrolysis under normal conditions. It is, however, corrosive to many metals and hygroscopic, readily absorbing moisture from the atmosphere. Proper storage in sealed, corrosion-resistant containers is therefore essential.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating and provide a clear rationale for procedural choices, reflecting best practices in a research and development setting.

Synthesis via Sulfonation of Isopropyl Alcohol

A robust and common method for preparing isopropanesulfonic acid involves the reaction of isopropyl alcohol with a sulfonating agent. This approach is chosen for its high yield and the ready availability of starting materials.

Diagram: Synthesis Workflow

Caption: A process flow diagram for the synthesis of isopropanesulfonic acid.

Step-by-Step Protocol:

-

Reactor Preparation: A jacketed glass reactor is cooled to 0-5 °C using a circulating chiller. This low temperature is critical to control the highly exothermic nature of the sulfonation reaction and prevent degradation of the product.

-

Charge Sulfonating Agent: Charge fuming sulfuric acid (oleum) into the cooled reactor under constant stirring.

-

Slow Addition of Alcohol: Add isopropyl alcohol dropwise to the reactor via an addition funnel over a period of 1-2 hours. The slow addition rate is paramount to maintain temperature control.

-

Reaction: After the addition is complete, allow the mixture to react for an additional 2-3 hours while maintaining the low temperature.

-

Quenching: Slowly and carefully pour the reaction mixture onto crushed ice to quench the reaction and dilute the excess sulfuric acid.

-

Purification: The resulting aqueous solution is transferred to a distillation apparatus. The product, isopropanesulfonic acid, is purified from the non-volatile sulfuric acid by vacuum distillation.

Assay by Potentiometric Titration

To accurately determine the concentration of an isopropanesulfonic acid solution, potentiometric titration is the method of choice over colorimetric methods. This is because the gradual pH change near the equivalence point of a strong acid-strong base titration can be difficult to pinpoint accurately with a visual indicator.

Diagram: Titration Analysis Workflow

Caption: Workflow for the quantitative analysis of isopropanesulfonic acid by titration.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh approximately 1.0 g of isopropanesulfonic acid into a 100 mL beaker and dissolve in 50 mL of deionized water.

-

Titrator Setup: Calibrate a pH electrode using standard pH 4 and pH 7 buffers. Set up an autotitrator equipped with the calibrated electrode and a stirrer.

-

Titrant: Fill the burette with a standardized 0.1 M sodium hydroxide (NaOH) solution.

-

Titration: Immerse the pH electrode and the burette tip into the sample solution. Start the titration, recording the pH value as a function of the volume of NaOH added.

-

Endpoint Determination: The equivalence point is determined by finding the volume of NaOH at which the rate of change of pH is maximal (the inflection point of the titration curve, or the peak of the first derivative).

-

Calculation: The concentration of isopropanesulfonic acid is calculated using the volume and concentration of the NaOH titrant and the initial mass of the sample.

Applications in Drug Development

The role of isopropanesulfonic acid in the pharmaceutical sector is primarily centered on its function as a formulation excipient and a process catalyst.

-

Pharmaceutical Salt Formation: Many APIs are basic compounds with poor aqueous solubility. Reacting these basic APIs with a strong acid like isopropanesulfonic acid forms a salt (an isopropanesulfonate). These salts often exhibit significantly improved solubility and dissolution rates, which are critical for oral drug absorption. Furthermore, the crystalline nature of these salts can lead to enhanced chemical and physical stability, extending the shelf life of the final drug product.

-

Catalysis in Synthesis: Its strong acidity and solubility in organic media make isopropanesulfonic acid an effective homogeneous acid catalyst. It can be used in the synthesis of pharmaceutical intermediates for reactions such as ester formation and the removal of protecting groups, offering a non-volatile and often more selective alternative to other strong acids.[7]

Safety and Handling

Isopropanesulfonic acid is a corrosive material that requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield, along with a lab coat when handling the substance.[8][9]

-

Ventilation: All handling operations should be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers made of corrosion-resistant material (e.g., glass or specialized polymers). Keep away from bases, oxidizing agents, and water.

-

Spill Response: In the event of a spill, neutralize the acid with a suitable agent like sodium bicarbonate or soda ash before absorbing it with an inert material (e.g., vermiculite or sand).

Conclusion

Isopropanesulfonic acid is a powerful and versatile chemical tool for researchers and drug development professionals. Its combination of strong acidity, organic character, and stability makes it invaluable as both a catalyst and a critical component in the formulation of modern pharmaceuticals. A thorough understanding of its properties and adherence to rigorous safety and handling protocols are essential to harnessing its full potential in the laboratory and beyond.

References

-

PubChem. (n.d.). Sulfanilic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Propanesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isopropylbenzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methanesulfonic Acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN105388233A - High-performance liquid chromatography analysis method for determining the content of isopropanolamine hydrogen sulfate ester.

-

Wikipedia. (n.d.). Isopropyl alcohol. Retrieved from [Link]

- Google Patents. (n.d.). CN101362709B - 3-amino propanesulfonic acid preparation method.

-

SIELC Technologies. (2018). 4-Isopropylbenzenesulfonic acid. Retrieved from [Link]

-

Dai, Y., van Spronsen, J., Witkamp, G. J., Verpoorte, R., & Choi, Y. H. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]

-

ResearchGate. (2019). Improved Synthesis and Industrial Process Development of the Sodium Salt of 2,3-Dimercapto-1-Propanesulfonic Acid (Na-DMPS). Retrieved from [Link]

-

Capital Resin Corporation. (2024). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. Retrieved from [Link]

-

Shakeel, F., Haq, N., Al-Dhfyan, A., Alanazi, F. K., & Alsarra, I. A. (2017). Solubility and molecular interactions of ferulic acid in various (isopropanol + water) mixtures. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ETHANESULFONIC ACID SODIUM SALT. Retrieved from [Link]

- Google Patents. (n.d.). US3937721A - Method for the preparation of sulfonic acid esters from free sulfonic acids.

-

SciSpace. (2025). Sulphanilic Acid in Achieving Controlled Drug Release Profiles. Retrieved from [Link]

-

PYG Lifesciences. (2025). 8 Applications of Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]

-

YouTube. (2023). Synthesis of Sodium Napthalene-1-Sulphonate (precursor to 1-napthol). Retrieved from [Link]

-

SciSpace. (2018). Top 213 Drug Development and Industrial Pharmacy papers published in 2018. Retrieved from [Link]

-

International Journal of Chemical Studies. (n.d.). A Validated and Stability Indicating Ultra High Pressure Liquid Chromatographic Method for Folic Acid in Pharmaceutical Preparation. Retrieved from [Link]

-

University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

PubChem. (n.d.). 1-Propanesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 2-Propanesulfonic acid | C3H8O3S | CID 79392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8 Applications of Active Pharmaceutical Ingredients - PYG Lifesciences [pyglifesciences.com]

- 3. 1-Propanesulfonic acid | C3H8O3S | CID 78938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methanesulfonic Acid | CH4O3S | CID 6395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solubility and molecular interactions of ferulic acid in various (isopropanol + water) mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. capitalresin.com [capitalresin.com]

- 8. fishersci.ca [fishersci.ca]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Propane-2-Sulphonic Acid

Introduction

Propane-2-sulphonic acid, also known as isopropylsulfonic acid, is an organosulfur compound with the chemical formula C₃H₈O₃S. It is a member of the alkanesulfonic acid class, characterized by a sulfonic acid group attached to the second carbon of a propane chain. This compound and its salts are utilized in various chemical applications, including as catalysts, surfactants, and intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. This guide provides a detailed exploration of the primary synthetic pathways to propane-2-sulphonic acid, offering insights into the reaction mechanisms, experimental procedures, and comparative analysis of the methodologies for researchers, scientists, and professionals in drug development.

Core Synthesis Pathways

The synthesis of propane-2-sulphonic acid can be approached through several key chemical transformations. The most viable and commonly referenced methods in laboratory and industrial settings include:

-

Nucleophilic Substitution of 2-Propyl Halides: A classic and reliable method involving the reaction of a 2-propyl halide with a sulfite salt.

-

Oxidation of Propane-2-thiol: A direct oxidation of the corresponding thiol to the sulfonic acid.

-

Addition of Bisulfite to Propene: A potential route involving the addition of a bisulfite salt across the double bond of propene.

This guide will delve into the specifics of the first two pathways, as they represent the most practical and well-documented approaches for obtaining propane-2-sulphonic acid.

Pathway 1: Nucleophilic Substitution of 2-Bromopropane with Sodium Sulfite

This method is a straightforward and high-yielding approach based on the reaction of 2-bromopropane with sodium sulfite in an aqueous-alcoholic solvent system. The reaction proceeds via an S(_N)2 mechanism.

Reaction Mechanism and Rationale

The sulfite ion (

Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of a similar alkyl sulfonic acid salt.[1][2]

Materials:

-

2-Bromopropane

-

Anhydrous Sodium Sulfite (Na₂SO₃)

-

95% Ethanol

-

Deionized Water

Equipment:

-

Round-bottom flask with a reflux condenser and mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Evaporating dish

-

Water bath

-

Filtration apparatus

Procedure:

-

In a 1-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-bromopropane (e.g., 0.5 mol), 95% ethanol (e.g., 400 mL), and deionized water (e.g., 150 mL).

-

Initiate stirring and heat the mixture to a gentle reflux.

-

In a separate beaker, prepare a solution of anhydrous sodium sulfite (e.g., 0.6 mol) in deionized water (e.g., 150 mL).

-

Add the sodium sulfite solution dropwise to the refluxing mixture over approximately 2 hours using a separatory funnel.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours.

-

Reconfigure the apparatus for distillation and remove the ethanol and any unreacted 2-bromopropane.

-

Transfer the remaining aqueous solution to a large evaporating dish and evaporate to dryness on a water bath.

-

The resulting solid residue contains the desired sodium propane-2-sulfonate along with sodium bromide and any excess sodium sulfite.

-

Extract the sodium propane-2-sulfonate from the solid mixture with hot 95% ethanol. The sodium salt of the sulfonic acid is soluble in hot ethanol, while sodium bromide and sodium sulfite are significantly less soluble.

-

Cool the ethanolic solution to induce crystallization of the sodium propane-2-sulfonate.

-

Collect the crystals by filtration and wash with a small amount of cold ethanol.

-

The product can be further purified by recrystallization from 95% ethanol.

-

To obtain the free propane-2-sulfonic acid, the sodium salt can be passed through a proton-exchange resin or carefully acidified with a strong acid followed by removal of the inorganic salt.

Data Summary

| Parameter | Value/Condition |

| Reactants | 2-Bromopropane, Sodium Sulfite |

| Solvent | 95% Ethanol / Water |

| Reaction Type | Nucleophilic Substitution (S(_N)2) |

| Temperature | Reflux |

| Reaction Time | 4-5 hours |

| Product | Sodium Propane-2-sulfonate |

Workflow Diagram

Caption: Workflow for the synthesis of sodium propane-2-sulfonate.

Pathway 2: Oxidation of Propane-2-thiol

The oxidation of propane-2-thiol (isopropyl mercaptan) is another effective route to propane-2-sulphonic acid. Various oxidizing agents can be employed, with nitric acid and hydrogen peroxide being common choices. This method directly yields the sulfonic acid.

Reaction Mechanism and Rationale

The sulfur atom in the thiol is in a low oxidation state (-2) and is oxidized to its highest oxidation state (+6) in the sulfonic acid. The reaction with strong oxidizing agents like nitric acid is vigorous and exothermic, requiring careful temperature control. The use of hydrogen peroxide, often with a catalyst, can offer a milder alternative. A patent describes the oxidation of isopropyl mercaptan with aqueous nitric acid in the presence of oxygen.[3][4]

Experimental Protocol (using Nitric Acid)

Materials:

-

Propane-2-thiol (Isopropyl mercaptan)

-

Concentrated Nitric Acid (e.g., 40-70%)

-

Deionized Water

Equipment:

-

Jacketed reaction vessel with a stirrer, dropping funnel, and thermometer

-

Cooling bath

-

Gas inlet for oxygen or air (optional, but can improve yield)

-

Apparatus for removing nitrogen oxides (scrubber)

Procedure:

-

Place a measured volume of aqueous nitric acid into the jacketed reaction vessel.

-

Cool the nitric acid to a low temperature (e.g., 0-5 °C) using the cooling bath.

-

Slowly add propane-2-thiol dropwise to the stirred, cooled nitric acid. The reaction is highly exothermic, and the temperature must be carefully controlled to prevent runaway reactions and the formation of byproducts.

-

Maintain a slow addition rate to keep the temperature within the desired range.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a period, then gradually warm to room temperature and stir for several more hours to ensure complete oxidation.

-

The product, propane-2-sulphonic acid, is in the aqueous nitric acid solution.

-

The excess nitric acid and water can be removed under reduced pressure. Care must be taken during this step due to the corrosive nature of the mixture.

-

The resulting crude propane-2-sulphonic acid can be further purified by vacuum distillation or by conversion to its salt, recrystallization, and then regeneration of the free acid.

Data Summary

| Parameter | Value/Condition |

| Reactant | Propane-2-thiol |

| Oxidizing Agent | Nitric Acid |

| Reaction Type | Oxidation |

| Temperature | 0-5 °C (initially), then room temperature |

| Key Consideration | Strict temperature control due to exothermicity |

| Product | Propane-2-sulphonic Acid |

Workflow Diagram

Caption: Workflow for the oxidation of propane-2-thiol.

Pathway 3: Addition of Bisulfite to Propene (Considerations)

The addition of sodium bisulfite to an alkene is a known method for the synthesis of sulfonic acids. This reaction can proceed via two different mechanisms, leading to different regioisomers.

-

Nucleophilic Addition (Markovnikov Addition): This mechanism would theoretically yield the desired propane-2-sulfonate. However, the nucleophilic attack of the bisulfite ion on the double bond is generally not favored under standard conditions.

-

Free-Radical Addition (Anti-Markovnikov Addition): In the presence of a radical initiator (e.g., peroxides, oxygen), the addition of bisulfite to an alkene proceeds via a free-radical chain reaction.[5][6] This mechanism leads to the anti-Markovnikov product, where the sulfonate group adds to the less substituted carbon. In the case of propene, this would predominantly yield propane-1-sulfonic acid.

Due to the propensity for anti-Markovnikov addition under typical reaction conditions, this pathway is less suitable for the selective synthesis of propane-2-sulphonic acid and is therefore not recommended as a primary route.

Comparative Analysis of Synthesis Pathways

| Feature | Nucleophilic Substitution | Oxidation of Thiol |

| Starting Materials | 2-Bromopropane, Sodium Sulfite | Propane-2-thiol, Nitric Acid/H₂O₂ |

| Product Form | Initially as sodium salt | Directly as the free acid |

| Yield | Generally high | Can be high with careful control |

| Purity of Crude Product | Contains inorganic salts | Contains excess oxidizing agent |

| Safety Considerations | Use of flammable ethanol | Highly exothermic, use of corrosive and strong oxidizing agents |

| Scalability | Readily scalable | Requires excellent heat management for scalability |

Conclusion

Both the nucleophilic substitution of 2-bromopropane and the oxidation of propane-2-thiol are effective methods for the synthesis of propane-2-sulphonic acid. The choice of pathway will depend on the availability of starting materials, the scale of the synthesis, and the safety infrastructure of the laboratory. The nucleophilic substitution route offers a milder and often more straightforward work-up for obtaining the sodium salt, which can then be converted to the free acid. The oxidation of the thiol is a more direct route to the acid but requires more stringent control over reaction conditions. For laboratory-scale synthesis where purity and ease of handling are paramount, the nucleophilic substitution method is often preferred.

References

- Johnson, H. L. (1955). Oxidation of mercaptans to sulfonic acids. U.S.

- Sheikhi, E., Rezaei, N., Castilla, A., Sanz-Marco, A., Vila, C., Muñoz, M. C., ... & Blay, G. (2021). Enantioselective Addition of Sodium Bisulfite to Nitroalkenes. A Convenient Approach to Chiral Sulfonic Acids. European Journal of Organic Chemistry, 2021(40), 5586-5590.

- Barve, P. P., & Moghe, P. P. (2003). Process for the preparation of 2-Methyl-2-propene-1-sulfonic acid, sodium salt. U.S.

-

Gaby Saragih. (n.d.). Improved Mercaptan Oxidation Process. Scribd. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Markovnikov's Rule with Practice Problems. Retrieved from [Link]

- Kenney, H. E. (1974). Process for the addition of bisulfite to unsaturated compounds. U.S.

- Bruice, P. Y. (n.d.). 10.

- Marvel, C. S., & Gilbert, H. N. (1941). Ethanesulfonic acid, 2-bromo-, sodium salt. Organic Syntheses, 1, 10.

-

LibreTexts. (2024, April 3). 7.9: Orientation of Electrophilic Additions - Markovnikov's Rule. Chemistry LibreTexts. Retrieved from [Link]

- Talsi, V. P., & Chinakov, V. D. (2008). Oxidation of propane to isopropyl alcohol by hydrogen peroxide on different iron-porphyrin biomimetics. Chemical Engineering & Technology, 31(8), 1164-1168.

- Zhang, W., & Wang, J. (2022). Preparation method of 2-bromoethyl sodium sulfonate.

-

Loba Chemie. (2015, April 9). 2-PROPANE-SULFONIC ACID SODIUM SALT HPLC/ Ion Pair Chromatography MSDS. Retrieved from [Link]

-

USP Technologies. (n.d.). Mercaptan Controlled Effectively with Hydrogen Peroxide. Retrieved from [Link]

-

Isopropyl Mercaptan Synthesis. (2008, March 15). Sciencemadness.org. Retrieved from [Link]

- Kumar, A., & Kumar, S. (2020). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC advances, 10(35), 20825-20885.

-

LibreTexts. (2023, January 22). Simple Addition Reactions. Chemistry LibreTexts. Retrieved from [Link]

-

Leah4sci. (2023, October 30). Markovnikov's Rule In Alkene Addition Reactions [Video]. YouTube. Retrieved from [Link]

-

Quora. (2018, April 1). Which compound is produced by the oxidation of 2 propanol in the presence of sulphuric acid?. Retrieved from [Link]

-

Ashenhurst, J. (2013, February 8). Hydrohalogenation of Alkenes and Markovnikov's Rule. Master Organic Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2025, July 7). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Master Organic Chemistry. Retrieved from [Link]

-

The DIY Chemist. (2023, December 24). Synthesis of Sodium Napthalene-2-Sulphonate (precursor to 2-napthol) [Video]. YouTube. Retrieved from [Link]

- Harmon, J. (1957). Process for preparing salts of 3-hydroxypropane-1-sulfonic acid. U.S.

-

Wikipedia. (n.d.). Free-radical addition. Retrieved from [Link]

- Sheng, M. N., & Zajacek, J. G. (1972). Oxidation of thiols to thiolsulfonates and sulfonic acids. U.S.

- Kumar, A., & Kumar, S. (2020). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 10(35), 20825-20885.

-

Bär, K., & Schmalz, H. G. (2018). Conversion of sodium sulfonates into the corresponding sulfonic acids. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Propane-2-sulfonate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium propane-2-sulfonate--water (1/1/1). PubChem. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN114853640A - Preparation method of 2-bromoethyl sodium sulfonate - Google Patents [patents.google.com]

- 3. US2727920A - Oxidation of mercaptans to sulfonic acids - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. US3806527A - Process for the addition of bisulfite to unsaturated compounds - Google Patents [patents.google.com]

- 6. Free-radical addition - Wikipedia [en.wikipedia.org]

Propane-2-sulphonic acid molecular weight and formula

An In-Depth Technical Guide to Propane-2-sulfonic Acid: Physicochemical Properties, Analytical Methodologies, and Applications in Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Propane-2-sulfonic acid, a simple and structurally fundamental alkanesulfonic acid, serves as a vital chemical entity in various scientific domains. While its direct therapeutic applications are limited, its true significance lies in its role as a structural motif in complex bioactive molecules and as a critical tool in analytical chemistry. The presence of the sulfonic acid group imparts unique physicochemical properties, such as high acidity and aqueous solubility, which are leveraged by medicinal chemists to optimize drug candidates. Furthermore, its salt forms are indispensable reagents in chromatographic separations, enabling the precise quantification of pharmaceutical compounds.

This guide provides a comprehensive technical overview of propane-2-sulfonic acid, designed for the practicing scientist. It moves beyond basic data to explore the causality behind its application, detailing robust analytical protocols and examining its role in the development of novel therapeutics. The content herein is structured to offer not just information, but field-proven insights grounded in established scientific principles.

Chapter 1: Core Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. Propane-2-sulfonic acid is an organosulfur compound where a sulfonic acid group is attached to the second carbon of a propane chain.[1]

Molecular Identity and Key Data

The core attributes of propane-2-sulfonic acid are summarized below, providing a quantitative foundation for its use in experimental design.

| Property | Value | Source |

| IUPAC Name | propane-2-sulfonic acid | PubChem[1] |

| Synonyms | 2-Propanesulfonic acid, isopropanesulfonic acid | PubChem[1] |

| Molecular Formula | C₃H₈O₃S | PubChem[1] |

| Molecular Weight | 124.16 g/mol | PubChem[1][2] |

| CAS Number | 14159-48-9 | PubChem[1][2] |

| SMILES | CC(C)S(=O)(=O)O | PubChem[1] |

Associated Chemical Entities: Salts and Conjugate Base

In practical applications, particularly in analytical and biological contexts, propane-2-sulfonic acid is often utilized in its salt or conjugate base form.

-

Propane-2-sulfonate: This is the conjugate base of the acid, formed by the deprotonation of the sulfonic acid group.[3] It possesses a molecular formula of C₃H₇O₃S⁻ and a corresponding molecular weight of 123.15 g/mol .[3]

-

Sodium Propane-2-sulfonate: The sodium salt is a stable, white crystalline powder widely employed as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC).[4][5] It is crucial to distinguish between the anhydrous and hydrated forms, as their molecular weights differ significantly:

The choice of form is dictated by the experimental requirements for stoichiometry and mobile phase preparation in chromatography.

Chapter 2: Synthesis and Derivatization Strategies

While propane-2-sulfonic acid itself is a basic building block, its derivatives are of significant interest in drug discovery. The synthetic strategies employed are designed to couple the solubilizing and strongly acidic sulfonate head with lipophilic tails tailored for specific biological targets.

Rationale for Derivatization in Drug Design

The sulfonic acid moiety is often incorporated into a larger molecule for several strategic reasons:

-

Enhanced Aqueous Solubility: The highly polar sulfonate group can significantly improve the water solubility of a poorly soluble drug candidate, which is critical for bioavailability and formulation.

-

Target Binding: The anionic nature of the sulfonate can form strong ionic interactions or hydrogen bonds with positively charged residues (e.g., arginine, lysine) in a protein's active site, enhancing binding affinity and selectivity.

-

Metabolic Stability: The sulfur-carbon bond in alkanesulfonic acids is generally stable against metabolic degradation, potentially improving the pharmacokinetic profile of a drug.

A prime example is the synthesis of novel agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are key targets in metabolic and inflammatory diseases.

Conceptual Synthesis Workflow: PPAR Agonist Development

The development of propane-2-sulfonic acid octadec-9-enyl-amide (N15), a documented PPARα/γ dual agonist, illustrates a logical synthetic pathway.[7][8] The goal is to combine the propane-2-sulfonyl head group with a lipid-like tail (oleamide) that mimics endogenous PPAR ligands.

Sources

- 1. 2-Propanesulfonic acid | C3H8O3S | CID 79392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 14159-48-9|Propane-2-sulfonic acid|BLD Pharm [bldpharm.com]

- 3. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 4. 5399-58-6 CAS | 2-PROPANE SULPHONIC ACID SODIUM SALT | Ion Pairing Reagents for HPLC | Article No. 05471 [lobachemie.com]

- 5. dawnscientific.com [dawnscientific.com]

- 6. 2-Propane sulfonic acid, sodium salt [webbook.nist.gov]

- 7. Propane-2-sulfonic acid octadec-9-enyl-amide, a novel PPARα/γ dual agonist, reverses neuroinflammation in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel PPARα agonist propane-2-sulfonic acid octadec-9-enyl-amide inhibits inflammation in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Degradation of Alkanesulfonic Acids

Introduction: The Critical Role of Alkanesulfonic Acids in Drug Development

Alkanesulfonic acids, such as methanesulfonic acid (MSA), ethanesulfonic acid (ESA), and camphorsulfonic acid (CSA), are indispensable tools in the pharmaceutical industry. Their strong acidic properties, coupled with their organic nature, make them highly effective as catalysts in organic synthesis and as counterions to improve the solubility and stability of active pharmaceutical ingredients (APIs). The thermal stability of these acids is a critical parameter that dictates their suitability for various applications, from high-temperature reactions to the formulation and storage of drug products. Understanding the degradation pathways and the factors that influence the stability of alkanesulfonic acids is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products.

This technical guide provides a comprehensive overview of the thermal stability and degradation of alkanesulfonic acids. It is intended for researchers, scientists, and drug development professionals who utilize these reagents and are seeking a deeper understanding of their chemical behavior under thermal stress. We will explore the fundamental principles governing their stability, delve into the mechanisms of their degradation, and provide practical, field-proven methodologies for their analysis.

I. The Intrinsic Thermal Stability of Alkanesulfonic Acids: A Comparative Perspective

Alkanesulfonic acids are generally characterized by their high thermal stability, which can be attributed to the strong carbon-sulfur (C-S) and sulfur-oxygen (S-O) bonds within the sulfonyl group.[1] This inherent stability distinguishes them from other classes of organic acids, such as carboxylic acids, which tend to decarboxylate at lower temperatures.[1] The robust nature of the C-S bond in alkyl sulfonic acids makes them more resistant to hydrolysis and thermal degradation compared to their aromatic counterparts, such as p-toluenesulfonic acid.[2]

However, the term "stability" is relative and context-dependent. While methanesulfonic acid is considered thermally stable at moderately elevated temperatures, its decomposition becomes more rapid at temperatures exceeding 200°C.[2][3] The thermal stability of an alkanesulfonic acid is not solely a function of its intrinsic bond energies but is also significantly influenced by its molecular structure, the presence of impurities, and the surrounding environment.

II. Mechanisms of Thermal Degradation: Unraveling the Pathways to Decomposition

The thermal degradation of alkanesulfonic acids can proceed through several pathways, the prevalence of which depends on the specific compound and the conditions applied. The primary degradation mechanisms include desulfonation, dehydration, and oxidation.

A. Desulfonation: The Cleavage of the Carbon-Sulfur Bond

The most common degradation pathway for alkanesulfonic acids is desulfonation, which involves the cleavage of the C-S bond. This process can be initiated by heat and can be significantly influenced by the presence of water, especially under hydrothermal conditions.[2] For simple alkanesulfonic acids, this can lead to the formation of sulfuric acid and the corresponding alkane or alkene.

In the case of perfluorinated sulfonic acids, such as perfluoroethanesulfonic acid (PFEtS), theoretical studies have shown that under hydrothermal alkaline conditions, the degradation is initiated by the nucleophilic attack of a hydroxyl group on the carbon atom attached to the sulfonate group, leading to the formation of a perfluoroalcohol and the release of the sulfonate ion.[4][5]

B. Dehydration and Anhydride Formation

At elevated temperatures, intermolecular dehydration of alkanesulfonic acids can occur, leading to the formation of the corresponding sulfonic anhydride. This reaction is often reversible in the presence of water. The formation of methanesulfonic anhydride from MSA is a well-known example.

C. Oxidative Degradation

In the presence of an oxidizing atmosphere, the degradation of alkanesulfonic acids can be more complex. The alkyl chain can be susceptible to oxidation, leading to the formation of a variety of byproducts, including carbon oxides and water. For instance, the hazardous decomposition products of methanesulfonic acid under fire conditions are carbon oxides and sulfur oxides.[3]

III. Factors Influencing Thermal Stability: A Multifaceted Analysis

The thermal stability of an alkanesulfonic acid is not an immutable property but is influenced by a confluence of factors. A thorough understanding of these factors is crucial for predicting and controlling the degradation of these compounds in practical applications.

A. Molecular Structure

The structure of the alkyl group plays a significant role in determining the thermal stability of an alkanesulfonic acid. The presence of branching or functional groups on the alkyl chain can alter the bond dissociation energies and create alternative degradation pathways.

B. The Profound Impact of Water

Water can significantly impact the thermal stability of alkanesulfonic acids, particularly at elevated temperatures. In hydrothermal conditions, water can act as a reactant, promoting hydrolytic desulfonation.[2] Even at lower temperatures, the presence of water can influence the physical properties of the acid, such as its melting point and viscosity, which can in turn affect its thermal behavior.

C. The Catalytic Role of Impurities

The presence of impurities, even at trace levels, can have a profound effect on the thermal stability of alkanesulfonic acids.

-

Metal Ions: Metal ions can act as catalysts, lowering the activation energy for decomposition reactions. The interaction of sulfonic acids with metal surfaces can also lead to corrosion and the introduction of catalytic metal ions.

-

Sulfuric Acid: Sulfuric acid is a common impurity in the synthesis of alkanesulfonic acids. Being a strong dehydrating agent, it can promote the formation of sulfonic anhydrides. At higher temperatures, it can also contribute to oxidative degradation.

IV. Analytical Methodologies for Assessing Thermal Stability

A robust assessment of the thermal stability of alkanesulfonic acids requires the use of specialized analytical techniques. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the cornerstones of thermal analysis, providing quantitative data on decomposition temperatures and phase transitions. These techniques, when coupled with methods for identifying degradation products, such as mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR), offer a comprehensive picture of the degradation process.

A. Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[6][7] Key parameters obtained from a TGA experiment include the onset temperature of decomposition and the percentage of mass loss at different temperatures.

1. Instrument Preparation and Calibration:

- Ensure the TGA instrument is clean and the balance is calibrated according to the manufacturer's instructions.

- Perform temperature calibration using appropriate standards.

2. Sample Preparation:

- Due to the corrosive nature of alkanesulfonic acids, use a chemically inert sample pan, such as platinum or ceramic.

- Accurately weigh a small sample (typically 5-10 mg) into the tared sample pan.

3. TGA Method Parameters:

- Atmosphere: Select an appropriate atmosphere, typically nitrogen for inert conditions or air for oxidative conditions. Set the gas flow rate (e.g., 20 mL/min).

- Temperature Program:

- Equilibrate the sample at a starting temperature below its expected decomposition point (e.g., 30°C).

- Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature that is well above the final decomposition temperature.

- Data Collection: Record the sample mass and temperature throughout the experiment.

4. Data Analysis:

- Plot the percentage of mass loss versus temperature.

- Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

- Calculate the temperatures at which 5% and 10% mass loss occur (Td5% and Td10%), which are often used as indicators of thermal stability.

- The derivative of the mass loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

B. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to determine transition temperatures such as melting points, and to study the thermodynamics of decomposition reactions (i.e., whether they are endothermic or exothermic).

1. Instrument Preparation and Calibration:

- Calibrate the DSC instrument for temperature and enthalpy using certified reference materials.

2. Sample Preparation:

- Use a sample pan that is compatible with the corrosive nature of the acid and can be hermetically sealed to prevent evaporation before decomposition.

- Accurately weigh a small sample (typically 2-5 mg) into the tared DSC pan and hermetically seal it.

3. DSC Method Parameters:

- Atmosphere: Purge the DSC cell with an inert gas like nitrogen.

- Temperature Program:

- Equilibrate the sample at a low temperature.

- Ramp the temperature at a controlled rate (e.g., 10°C/min) through the expected thermal events.

4. Data Analysis:

- Plot the heat flow versus temperature.

- Identify endothermic and exothermic peaks corresponding to melting, crystallization, and decomposition.

- Determine the onset temperature and peak temperature for each thermal event.

C. Analysis of Degradation Products

Identifying the products of thermal degradation is crucial for elucidating the decomposition mechanism.

-

TGA-MS/FTIR: Coupling the TGA instrument to a mass spectrometer or an FTIR spectrometer allows for the real-time identification of volatile degradation products as they are evolved from the sample.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the non-volatile degradation products.[9][10] A typical HPLC method for analyzing alkanesulfonic acids and their degradation products would involve a reversed-phase column with an aqueous mobile phase containing an ion-pairing agent or a buffer to achieve good separation.[11]

V. Quantitative Data on the Thermal Stability of Alkanesulfonic Acids

The following table summarizes available data on the thermal stability of selected alkanesulfonic acids. It is important to note that these values can be influenced by the experimental conditions, such as the heating rate and atmosphere.

| Alkanesulfonic Acid | Decomposition Onset (°C) | Td5% (°C) | Atmosphere | Reference |

| Methanesulfonic Acid | > 200 | Not Reported | Air | [2] |

| Poly(vinylsulfonic acid) | ~200 | Not Reported | Nitrogen/Air | [12] |

| Poly(sodium 4-styrenesulfonate) | ~210 | Not Reported | Nitrogen/Air | [12] |

VI. Visualizing Degradation and Analytical Workflows

To further clarify the concepts discussed in this guide, the following diagrams illustrate a general degradation pathway and a typical analytical workflow for assessing thermal stability.

Caption: A generalized schematic of the primary thermal degradation pathways for alkanesulfonic acids.

Caption: A typical workflow for the comprehensive thermal stability analysis of alkanesulfonic acids.

VII. Conclusion: A Call for Rigorous Characterization

Alkanesulfonic acids are robust and versatile reagents that are of paramount importance in the pharmaceutical sciences. Their inherent thermal stability makes them suitable for a wide range of applications. However, this stability is not absolute and can be compromised by factors such as elevated temperatures, the presence of water, and catalytic impurities. A thorough understanding of the degradation mechanisms and the application of appropriate analytical techniques are essential for ensuring the reliable performance of these critical compounds.

The methodologies and insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge necessary to confidently assess the thermal stability of alkanesulfonic acids. By implementing rigorous characterization protocols, the risks associated with thermal degradation can be mitigated, leading to the development of safer and more effective pharmaceutical products.

References

-

Anderson, J. M., Johnson, R. L., Schmidt-Rohr, K., & Shanks, B. H. (2014). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. Catalysis Communications, 51, 33–36. [Link]

-

Zhang, L., Liu, Z., Zhao, R., Zhao, H., & Wei, J. (2024). Theoretical study on the degradation mechanism of perfluoro-ethanesulfonic acid under subcritical hydrothermal alkaline conditions. RSC Advances, 14(7), 4647-4655. [Link]

-

Capital Resin Corporation. (n.d.). Understanding 7 Key Properties of Sulfonic Acid. Retrieved from [Link]

-

Infinita Lab. (n.d.). Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ETHANESULFONIC ACID. Retrieved from [Link]

-

TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Effect of Pyrolysis Temperature on Polycyclic Aromatic Hydrocarbon (PAH) and Organic Acid Compounds From Oil Palm Shell Liquid Smoke. Retrieved from [Link]

-

Wilkie, C. A., & Pabelina, J. (1995). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. e-Publications@Marquette. [Link]

-

Gernon, M. D., Brozinski, M. P., & Hutchinson, J. E. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry. [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

RJPBCS. (n.d.). Analytical Method Development and Validation for Assay Method of Busulfan Injection by RP-HPLC Method. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic Degradation of Refractory Phenol Sulfonic Acid by Facile, Calcination-free Cobalt Ferrite Nanoparticles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

-

PubChem. (n.d.). Methanesulfonic acid. Retrieved from [Link]

-

AIP Publishing. (2020). Enhanced the thermal properties of camphor sulfonic acid surfactant based PANI nanocomposite. AIP Conference Proceedings 2244, 080008. [Link]

-

ResearchGate. (2026). Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Enhanced the thermal properties of camphor sulfonic acid surfactant based PANI nanocomposite. Retrieved from [Link]

-

Prime Process Safety Center. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of water on the formation of methyl methanesulfonate from.... Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2023). DSC for Determining the Ideal Solubility? Tell Me How!. Retrieved from [Link]

-

ACS Publications. (2026). Advances in the Application of Low-Cost, Natural Materials, and Waste-Derived Catalysts for Catalytic Upgrading of Plastic and. Retrieved from [Link]

-

MDPI. (2023). Effect of Acid Pretreatment on the Primary Products of Biomass Fast Pyrolysis. Retrieved from [Link]

-

PubMed. (2024). Theoretical study on the degradation mechanism of perfluoro-ethanesulfonic acid under subcritical hydrothermal alkaline conditions. Retrieved from [Link]

-

ChemRxiv. (2026). Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. Retrieved from [Link]

-

ACS Publications. (2022). Effect of Hydration on Electron Attachment to Methanesulfonic Acid Clusters. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Thermal Corrosion Studies. Retrieved from [Link]

-

MDPI. (n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]

- Google Patents. (n.d.). CN108362793B - Method for detecting isomers of camphorsulfonic acid or salts thereof.

-

PubMed. (n.d.). Degradation kinetics of 4-amino naphthalene-1-sulfonic acid by a biofilm-forming bacterial consortium under carbon and nitrogen limitations. Retrieved from [Link]

-

RSC Publishing. (n.d.). Simultaneous removal of heavy metal ions by a sulfonic acid-functionalized melamine-based covalent organic framework: optimization by response surface methodology. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Development of a method by HPLC to determine LAS and its application in anaerobic reactors. Retrieved from [Link]

-

Wikipedia. (n.d.). Methanesulfonic acid. Retrieved from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

IJPRS. (n.d.). Analytical Method Development & Validation for Related Substances Method of Busulfan Injection by Ion Chromatography Method. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Pyrolysis of fatty acids derived from hydrolysis of brown grease with biosolids. Retrieved from [Link]

-

AIP Publishing. (n.d.). Enhanced the thermal Properties of camphor sulfonic acid surfactant based PANI nanocomposite. Retrieved from [Link]

-

ResearchGate. (n.d.). High-temperature sulfuric acid decomposition over complex metal oxide catalysts. Retrieved from [Link]

-

Sci-Hub. (n.d.). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. Retrieved from [Link]

-

ResearchGate. (n.d.). Interaction of water with methanesulfonic acid on Pt single crystal electrodes. Retrieved from [Link]

-

MDPI. (n.d.). Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD. Retrieved from [Link]

-

MDPI. (n.d.). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. Retrieved from [Link]

-

University of Washington. (n.d.). Operating Procedures: TA Instruments TGA. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

SciELO. (2006). Development of a method by HPLC to determine LAS and its application in anaerobic reactors. Retrieved from [Link]

-

Bioeconomy Institute. (n.d.). Production and Recovery of Pyrolytic Sugars. Retrieved from [Link]

Sources

- 1. Theoretical study on the degradation mechanism of perfluoro-ethanesulfonic acid under subcritical hydrothermal alkaline conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. 1-Propanesulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Theoretical study on the degradation mechanism of perfluoro-ethanesulfonic acid under subcritical hydrothermal alkaline conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Theoretical study on the degradation mechanism of perfluoro-ethanesulfonic acid under subcritical hydrothermal alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. infinitalab.com [infinitalab.com]

- 7. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. rjpbcs.com [rjpbcs.com]

- 10. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]

- 11. scielo.br [scielo.br]

- 12. epublications.marquette.edu [epublications.marquette.edu]

Methodological & Application

Application Note: Mastering the Separation of Cationic Analytes Using Propane-2-Sulphonic Acid Sodium Salt in Ion-Pair Reversed-Phase HPLC

Abstract

The analysis of polar and ionic compounds, particularly basic and cationic species, presents a significant challenge in reversed-phase high-performance liquid chromatography (RP-HPLC) due to their poor retention on conventional hydrophobic stationary phases. Ion-Pair Chromatography (IPC) offers a robust solution by introducing a counter-ion to the mobile phase, which enhances the retention of these challenging analytes. This document provides a detailed guide on the principles, application, and best practices for using propane-2-sulphonic acid sodium salt as an effective ion-pair reagent for the separation of cationic compounds. We will explore the underlying mechanism, provide step-by-step protocols for method development, and discuss critical parameters that ensure reproducible and reliable results.

Introduction: The Challenge of Retaining Polar Cations

In RP-HPLC, separation is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18 or C8). Highly polar, ionizable basic compounds, which exist as cations at acidic to neutral pH, exhibit minimal affinity for the stationary phase and often elute at or near the column's void volume. This lack of retention makes their quantification and separation from other matrix components exceedingly difficult.

Ion-Pair Chromatography (IPC) addresses this by adding an "ion-pair reagent" to the mobile phase.[1][2][3] For the analysis of cationic analytes (e.g., protonated amines, quaternary ammonium compounds), an anionic reagent with a hydrophobic moiety is chosen. Propane-2-sulphonic acid sodium salt is an alkylsulphonate that serves as an excellent counter-ion for such separations.[4][5] It forms an electrically neutral, more hydrophobic ion pair with the cationic analyte, significantly increasing its retention on the reversed-phase column.[6][7]

Principle and Mechanism of Action

The precise mechanism of retention in IPC is a subject of debate, with two predominant models proposed: the ion-pair formation model and the dynamic ion-exchange model .[2][8] In practice, a combination of both mechanisms is likely at play.

-

Ion-Pair Formation in the Mobile Phase: In this model, the anionic propane-2-sulphonate ion (IPR⁻) associates with the cationic analyte (A⁺) in the mobile phase to form a neutral, hydrophobic complex [A⁺IPR⁻]. This neutral pair then partitions onto the non-polar stationary phase, much like a standard neutral analyte in RP-HPLC.[8]

-

Dynamic Ion-Exchange on the Stationary Phase: This model suggests that the hydrophobic alkyl portion of the propane-2-sulphonate reagent adsorbs onto the stationary phase surface, leaving its negatively charged sulphonate group oriented towards the mobile phase.[2][8] This creates a dynamic, negatively charged surface that functions as a pseudo-ion exchanger, retaining the cationic analyte via electrostatic interactions.[2]

Regardless of the dominant mechanism, the net effect is a controlled and adjustable increase in the retention of cationic analytes.

Caption: Simplified IPC Retention Mechanism.

Key Experimental Parameters & Optimization

Success in IPC hinges on the careful control of several interconnected parameters. The goal is to achieve sufficient retention, good peak shape, and robust separation.

Reagent Concentration

The concentration of propane-2-sulphonic acid sodium salt directly influences analyte retention. Increasing the concentration generally leads to increased retention times.

-

Causality: A higher concentration of the ion-pair reagent increases the probability of forming a neutral ion pair in the mobile phase and promotes greater surface coverage on the stationary phase, enhancing its ion-exchange capacity.[2]

-

Practical Insight: Start with a low concentration (e.g., 5 mM) and incrementally increase it to achieve the desired retention.[9] Typical working concentrations range from 5 mM to 20 mM.[1] Excessively high concentrations can lead to long equilibration times and potential precipitation, especially when mixed with high percentages of organic modifier.

Mobile Phase pH

The pH of the mobile phase is arguably the most critical parameter in IPC.

-

Causality: The pH must be controlled to ensure that both the analyte and the ion-pair reagent are in their ionized states. For a basic analyte (e.g., an amine with a pKa of 9.0), the mobile phase pH should be at least two units below its pKa (i.e., pH < 7.0) to ensure it is fully protonated and carries a positive charge.[9] Propane-2-sulphonic acid is a strong acid, so its sodium salt will be fully ionized across the typical HPLC pH range.

-

Practical Insight: Use a suitable buffer (e.g., phosphate, acetate) to maintain a constant and reproducible pH.[9] A pH between 2.5 and 4.5 is a common and effective starting point for the analysis of most basic drugs and compounds.

Organic Modifier

The type and concentration of the organic modifier (e.g., acetonitrile or methanol) control the elution strength.

-

Causality: The organic modifier competes with the ion-pair reagent and the neutral ion-pair complex for the stationary phase surface.[1] Increasing the percentage of the organic modifier reduces the retention time of the analytes.

-

Practical Insight: Acetonitrile and methanol are the most common choices.[8] Acetonitrile is generally a stronger eluting solvent in RP-HPLC. The initial organic solvent concentration should be set based on the hydrophobicity of the analytes themselves, before the addition of the ion-pair reagent.[2]

Column Selection and Care

-

Column Choice: Standard end-capped C18 or C8 columns are most commonly used. High-purity silica columns are recommended to minimize unwanted interactions with surface silanols.

-

Dedication: Due to the strong adsorption of ion-pair reagents, it is highly recommended to dedicate a column exclusively for IPC applications.[10] Removing all traces of the reagent is extremely difficult and can compromise future non-IPC analyses on the same column.[11]

| Parameter | Typical Range | Rationale & Key Considerations |

| Reagent Concentration | 5 mM - 20 mM | Higher concentration increases retention. Start low (5 mM) to avoid excessive retention.[1][9] |

| Mobile Phase pH | 2.5 - 7.0 | Must be ≥2 units below the analyte's pKa to ensure it is cationic.[9] |

| Buffer System | Phosphate, Acetate | Typically 10-25 mM. Ensures stable pH for reproducible retention times. |

| Organic Modifier | Acetonitrile, Methanol | Adjust concentration to control elution strength and run time.[8] |

| Column Temperature | 30°C - 45°C | Higher temperatures can improve peak efficiency and reduce mobile phase viscosity.[1] |